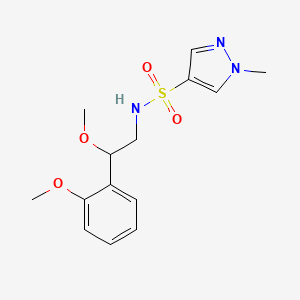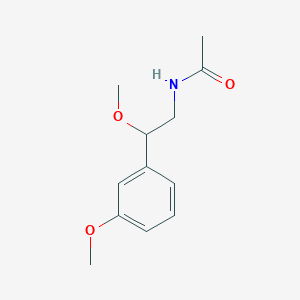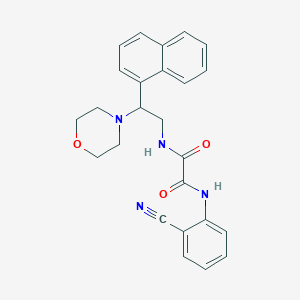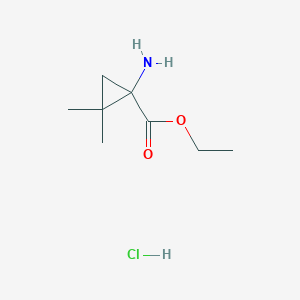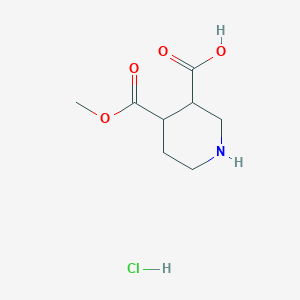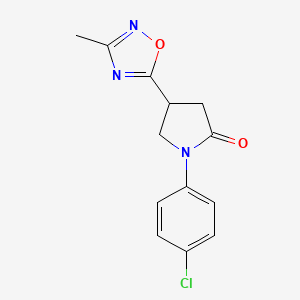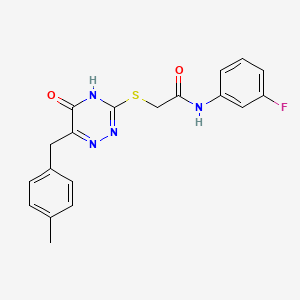
3-Cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the CAS Number: 2253639-46-0 . It has a molecular weight of 224.13 . This compound is used in diverse scientific research due to its unique structure, which enables exploration of its potential in drug discovery and development, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of this compound is 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride . The InChI code is 1S/C8H13N3.2ClH/c1-11-5-7(9)8(10-11)6-3-2-4-6;;/h5-6H,2-4,9H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of similar compounds in synthesizing a wide variety of heterocyclic substances, which are crucial in the development of pharmaceuticals. For instance, compounds containing pyrazole rings have been synthesized and evaluated for their antimicrobial activities against various microorganisms, displaying promising results (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)[https://consensus.app/papers/applications-2arylhydrazononitriles-synthesis-behbehani/e309b9005d88573aa2c68f11676a5300/?utm_source=chatgpt]. Such synthetic pathways often involve reactions with hydrazine hydrate, acetic acid, and other reagents to produce novel heterocyclic structures with significant biological activities.
Antimicrobial and Cytotoxic Activities
Compounds synthesized from similar chemical entities have shown notable antimicrobial and cytotoxic activities. For example, azetidine-2-one derivatives of 1H-benzimidazole displayed good antibacterial activity and cytotoxic properties in vitro, suggesting potential applications in developing new antimicrobial agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014)[https://consensus.app/papers/synthesis-cytotoxic-activity-novel-azetidine2one-noolvi/6a60e706b6aa5ff7baa23ce573a0ea85/?utm_source=chatgpt].
Chemical Synthesis and Drug Development
Novel Antagonists and Inhibitors
Research into related compounds has led to the discovery of novel antagonists for specific receptors, illustrating the compound's potential role in drug development. For instance, studies on a series of ketopiperazines identified potent histamine H3 receptor antagonists, highlighting the structural versatility of cyclobutyl and related groups in medicinal chemistry (Procopiou et al., 2007)[https://consensus.app/papers/4acyl14aminoalkoxyphenyl2ketopiperazines-class-procopiou/b6fd39bed1d151ab815191247d287bbe/?utm_source=chatgpt].
Development of Antifolate Drugs
Compounds with similar structural motifs have been explored in the context of antifolate drugs, which are important in cancer chemotherapy and the treatment of other diseases. Crystallographic and molecular-orbital studies have provided insights into the geometry of these drugs, aiding in the design of more effective therapeutic agents (Hunt, Schwalbe, Bird, & Mallinson, 1980)[https://consensus.app/papers/crystallographic-studies-geometry-antifolate-drugs-hunt/b376987b0a58534eb9118ec4c8e9c437/?utm_source=chatgpt].
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-7(9)8(10-11)6-3-2-4-6;;/h5-6H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHEYWQSCDDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)
![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)
